2-(2,6-dichlorophenyl)-N-cyclopropyl-3H-imidazo[4,5-c]pyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(2,6-dichlorophenyl)-N-cyclopropyl-3H-imidazo[4,5-c]pyridine-4-carboxamide” belongs to the class of organic compounds known as imidazopyridines . Imidazopyridines are compounds containing an imidazole ring fused to a pyridine ring. Imidazole is a five-membered ring with two non-adjacent nitrogen atoms. Pyridine is a six-membered ring with one nitrogen atom and five carbon atoms.
Synthesis Analysis
The synthesis of such compounds often involves the reaction of an appropriate 2-aminopyridine with a 2,6-dichlorophenyl compound . The exact method would depend on the specific substituents and the conditions used .Molecular Structure Analysis
The molecular structure of such compounds can be analyzed using various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions of imidazopyridines can vary widely depending on the specific substituents present on the ring. They can undergo reactions typical of other aromatic heterocycles .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure and can be confirmed by experimental data. These properties include melting point, boiling point, solubility, and stability .科学的研究の応用
Therapeutic Potential
The compound is a part of the pyridopyrimidine class of molecules, which have shown significant therapeutic interest . The pyridopyrimidine moiety is present in relevant drugs and has been studied in the development of new therapies .
Inflammation Treatment
This compound is an analog of the p38 inhibitor compound VX-745 . P38 MAP kinase is a specific member of the MAP kinase family associated with the onset and progression of inflammation . Therefore, this compound could potentially be used in the treatment of inflammatory diseases.
Neurological Disease Treatment
The p38 MAP kinase, which this compound inhibits, is also associated with neurological diseases . This suggests potential applications of this compound in the treatment of such conditions.
Cancer Treatment
One of the pyridopyrimidines, palbociclib, is a drug developed by Pfizer for the treatment of breast cancer . Given the structural similarities, this compound could potentially have applications in cancer treatment.
Rheumatoid Arthritis Treatment
Dilmapimod is another pyridopyrimidine that has potential activity against rheumatoid arthritis . This suggests that the compound could also be used in the treatment of rheumatoid arthritis.
Synthesis of Other Compounds
The compound can be used in the synthesis of other complex compounds. For example, it can be used in the synthesis of 5-(2,6-Dichlorophenyl)-2-(phenylthio)-6H-pyrimido[1,6-b]pyridazin-6-one, a VX-745 analog .
Safety and Hazards
将来の方向性
作用機序
Target of Action
The primary target of the compound “5-c]pyridine-4-carboxaMide”, also known as “N-cyclopropyl-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]pyridine-4-carboxamide” or “2-(2,6-dichlorophenyl)-N-cyclopropyl-3H-imidazo[4,5-c]pyridine-4-carboxamide”, is Mycobacterium tuberculosis . This bacterium is the causative agent of tuberculosis, a serious infectious disease.
Mode of Action
The compound interacts with Mycobacterium tuberculosis in a unique way. It acts as a prodrug , requiring AmiC-dependent hydrolysis for its anti-mycobacterial activity . This means that the compound itself is inactive, but once it is metabolized in the body, it becomes an active drug.
Biochemical Pathways
The compound affects the growth of Mycobacterium tuberculosis by inducing autophagy . Autophagy is a cellular process that breaks down unnecessary or dysfunctional components, allowing the orderly degradation and recycling of cellular components. In this case, it is used to inhibit the growth of the bacteria.
Pharmacokinetics
The fact that it acts as a prodrug suggests that it is well-absorbed and metabolized in the body to exert its effects .
Result of Action
The compound has a bacteriostatic effect on Mycobacterium tuberculosis in liquid cultures . This means it inhibits the growth of the bacteria without necessarily killing them. In macrophages, the compound acts in a bactericidal manner, meaning it kills the bacteria .
特性
IUPAC Name |
N-cyclopropyl-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]pyridine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N4O/c17-9-2-1-3-10(18)12(9)15-21-11-6-7-19-14(13(11)22-15)16(23)20-8-4-5-8/h1-3,6-8H,4-5H2,(H,20,23)(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHETXVNETHQTSU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=NC=CC3=C2N=C(N3)C4=C(C=CC=C4Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。